7-Bromobenzo[d]isoxazol-3-amine
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Overview
Description
7-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound with the molecular formula C7H5BrN2O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-hydroxyacetamide with 4-bromo-2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). The reaction is stirred for a specific duration to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted isoxazoles, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
7-Bromobenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anticonvulsant and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological activities, such as anticonvulsant and antimicrobial effects .
Comparison with Similar Compounds
- 6-Bromobenzo[d]isoxazol-3-amine
- 5-Bromobenzo[d]isoxazol-3-amine
- 4-Bromobenzo[d]isoxazol-3-amine
- 6-Fluorobenzo[d]isoxazol-3-amine
- 5-Fluorobenzo[d]isoxazol-3-amine
Comparison: 7-Bromobenzo[d]isoxazol-3-amine is unique due to its specific bromine substitution at the 7-position, which can influence its reactivity and biological activity compared to other isomers. The position of the substituent can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from its analogs .
Biological Activity
7-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a building block for synthesizing more complex heterocyclic compounds and is utilized in various biological studies, particularly concerning enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the 7-position of the benzo[d]isoxazole ring, which influences its reactivity and biological activity. The molecular formula is C7H6BrN3O with a molar mass of approximately 228.04 g/mol. Its unique structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions, which are essential for its applications in drug development and research.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their catalytic activities. Additionally, it may modulate receptor activities by altering signal transduction pathways, which is crucial for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cancer cell proliferation through apoptosis induction. In particular, it has been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing cell cycle arrest .
Table 1: Anticancer Activity of Isoxazole Derivatives
Compound | Cancer Cell Line | IC50 (μg/ml) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 20.5 | Induction of apoptosis |
2d (Isoxazole derivative) | Hep3B | 23 | G2/M phase delay |
2e (Isoxazole derivative) | MCF-7 | 15.48 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural features suggest interactions with bacterial targets, making it a candidate for developing new antibiotics. Preliminary studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria .
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of several isoxazole derivatives, including this compound, against various cancer cell lines such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver). Results showed that this compound could significantly inhibit cell growth with an IC50 value comparable to established anticancer drugs .
- Antimicrobial Studies : In another research project focusing on drug-resistant bacterial strains, derivatives of isoxazole were synthesized and tested for their ability to inhibit bacterial growth. The findings revealed that certain derivatives exhibited potent antibacterial properties, suggesting that modifications to the isoxazole structure could enhance efficacy against resistant strains .
Properties
IUPAC Name |
7-bromo-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIPEZSYZNVET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857493 |
Source
|
Record name | 7-Bromo-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260860-32-9 |
Source
|
Record name | 7-Bromo-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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